molecular formula C16H15F3N4OS2 B11567953 3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11567953
M. Wt: 400.4 g/mol
InChI Key: YFDSMPJLRZKCEO-UHFFFAOYSA-N
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Description

3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Lacks the thiazole moiety.

    3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-methylthieno[2,3-b]pyridine-2-carboxamide: Has a methyl group instead of a trifluoromethyl group.

    3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate: Contains a carboxylate group instead of a carboxamide group.

Uniqueness

The uniqueness of 3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with slight structural variations.

Properties

Molecular Formula

C16H15F3N4OS2

Molecular Weight

400.4 g/mol

IUPAC Name

3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C16H15F3N4OS2/c1-15(2,3)8-6-7(16(17,18)19)9-10(20)11(26-13(9)22-8)12(24)23-14-21-4-5-25-14/h4-6H,20H2,1-3H3,(H,21,23,24)

InChI Key

YFDSMPJLRZKCEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=C1)C(F)(F)F)C(=C(S2)C(=O)NC3=NC=CS3)N

Origin of Product

United States

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